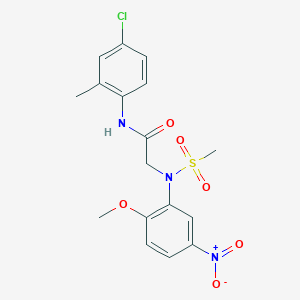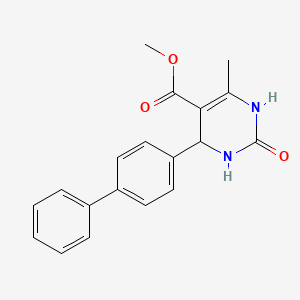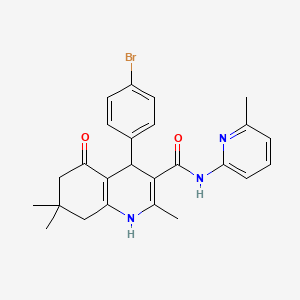![molecular formula C16H24N2OS2 B4966151 2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4966151.png)
2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-isopropylphenyl)amino]-2-oxoethyl diethyldithiocarbamate, also known as Diethyldithiocarbamate (DDC), is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a derivative of dithiocarbamate, a class of organic compounds that contain a carbon-sulfur bond and are known for their chelating properties. DDC has been shown to exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Wirkmechanismus
The mechanism of action of DDC is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc, which are essential for various cellular processes. By chelating these metal ions, DDC may disrupt cellular signaling pathways and induce apoptosis, or programmed cell death, in cancer cells. Additionally, DDC may exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
DDC has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer effects. DDC has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to oxidative damage and inflammation. Additionally, DDC has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In cancer cells, DDC has been found to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DDC in lab experiments is that it is relatively easy to synthesize and purify. Additionally, DDC exhibits a range of pharmacological activities, making it a versatile compound for studying various diseases. However, one limitation of using DDC is that it may chelate essential metal ions in cells, which could lead to unintended effects on cellular processes. Additionally, the optimal dosage and administration of DDC may vary depending on the disease being studied, which could complicate experimental design.
Zukünftige Richtungen
There are several potential future directions for research on DDC. One area of interest is the development of DDC-based therapies for cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of DDC and to determine the optimal dosage and administration for different diseases. Finally, there is a need for more research on the potential side effects of DDC, particularly with long-term use.
Synthesemethoden
DDC can be synthesized using a variety of methods, including the reaction of diethyldithiocarbamate with 4-isopropylaniline in the presence of a catalyst such as copper(II) sulfate. This reaction yields DDC as a yellow crystalline solid, which can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
DDC has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, DDC has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, DDC has been found to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In neurodegenerative disease research, DDC has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's. In cardiovascular disease research, DDC has been shown to protect against ischemia-reperfusion injury, which occurs when blood flow is restored after a period of ischemia.
Eigenschaften
IUPAC Name |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS2/c1-5-18(6-2)16(20)21-11-15(19)17-14-9-7-13(8-10-14)12(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKROQRGBSQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=CC=C(C=C1)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-oxo-2-(4-propan-2-ylanilino)ethyl] N,N-diethylcarbamodithioate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]-3,3-dimethyl-2-piperazinone](/img/structure/B4966068.png)
![[1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(3-fluorobenzyl)-4-piperidinyl]methanol](/img/structure/B4966071.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}azepane](/img/structure/B4966081.png)

![1-(diphenylmethyl)-4-[(6-ethoxy-2-naphthyl)sulfonyl]piperazine](/img/structure/B4966095.png)


![2-(2,4-dichlorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4966118.png)
![8-tert-butyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B4966119.png)
![4-{2-[2-(3-isopropyl-5-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4966125.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4966126.png)


![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4966163.png)